3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Description

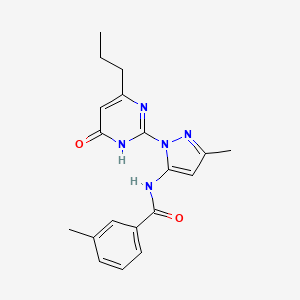

3-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic organic compound featuring a benzamide core linked to a pyrazole ring, which is further substituted with a 6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl group. The molecular formula of the compound is C₁₉H₂₂N₅O₂, with a molecular weight of 352.4 g/mol. Key structural features include:

- Benzamide moiety: A 3-methyl-substituted benzene ring connected to an amide group.

- Pyrazole ring: A 3-methyl-1H-pyrazol-5-yl group bonded to the dihydropyrimidin-2-yl substituent.

- Dihydropyrimidin scaffold: A six-membered ring with nitrogen atoms at positions 1 and 3, a propyl group at position 4, and a ketone at position 5.

However, experimental data on its biological activity, solubility, or pharmacokinetics remain unavailable in the provided evidence.

Properties

IUPAC Name |

3-methyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-4-6-15-11-17(25)22-19(20-15)24-16(10-13(3)23-24)21-18(26)14-8-5-7-12(2)9-14/h5,7-11H,4,6H2,1-3H3,(H,21,26)(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHPICUUEXFNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Parameters of Target Compound and Analog

Substituent Effects on Properties

Dihydropyrimidin Modifications: The 4-propyl group in the target compound increases lipophilicity compared to the 4-methyl and 5-ethyl groups in the analog . Propyl’s longer alkyl chain may enhance membrane permeability but reduce aqueous solubility.

The 3-methyl group in the target compound is electron-donating, which may stabilize the benzamide moiety and improve metabolic stability compared to nitro-containing analogs.

Molecular Weight and Polarity :

- The analog’s higher molecular weight (396.4 vs. 352.4 g/mol) and additional polar nitro group suggest reduced passive diffusion across biological membranes compared to the target compound .

Research Findings and Implications

While experimental data for the target compound are lacking, inferences can be drawn from structural analogs:

- Bioactivity : Pyrazole-dihydropyrimidin hybrids are often explored as kinase inhibitors or antimicrobial agents. The nitro group in the analog may confer antibacterial activity via redox cycling, whereas the target compound’s methyl groups might favor selective enzyme inhibition.

- Solubility : The target compound’s lower polarity (due to methyl and propyl groups) likely reduces water solubility compared to the nitro-substituted analog.

- Synthetic Accessibility : The absence of a nitro group in the target compound may simplify synthesis, as nitro groups often require reduction steps or pose stability challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.